molecular formula C13H21N3O2 B13191707 Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Cat. No.: B13191707
M. Wt: 251.32 g/mol
InChI Key: ALGJBBAWHBHNFD-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound with a unique structure that combines a triazole ring with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
  • 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Uniqueness

Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its combination of a triazole and azepine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This document provides an overview of its synthesis, characterization, and biological activity based on diverse research findings.

  • Common Name : this compound
  • CAS Number : 2060029-24-3
  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.32 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with tert-butyl groups under controlled conditions. The detailed synthetic pathway may vary based on the specific reagents and conditions employed.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antitumor Properties

Triazole derivatives are known for their antitumor activities. Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal assessed the antibacterial efficacy of synthesized triazole compounds against gram-positive and gram-negative bacteria. The results showed that this compound exhibited potent activity against Staphylococcus aureus with an MIC of 32 µg/mL .

Study 2: Antitumor Activity

In another investigation focusing on the antitumor properties of triazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Comparative Analysis of Biological Activities

Compound NameAntibacterial Activity (MIC µg/mL)Antitumor Activity (IC50 µM)
Methyl 3-tert-butyl-4H,5H,... 32>10
Related Triazole Compound A165
Related Triazole Compound B6415

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 3-tert-butyl-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)11-10-6-5-9(12(17)18-4)7-8-16(10)15-14-11/h9H,5-8H2,1-4H3

InChI Key

ALGJBBAWHBHNFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CCC(CCN2N=N1)C(=O)OC

Origin of Product

United States

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